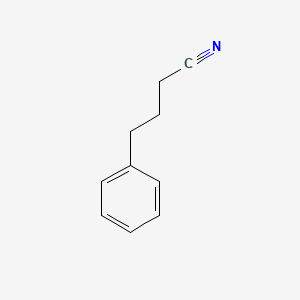

4-Phenylbutyronitrile

Beschreibung

4-Phenylbutyronitrile (CAS: 2046-18-6, C₁₀H₁₁N) is an aromatic nitrile characterized by a phenyl group attached to a four-carbon aliphatic chain terminating in a nitrile group. It is a colorless to pale yellow liquid with a boiling point of 130°C at 9.8 mmHg and is primarily used in organic synthesis, including the preparation of pharmaceuticals and specialty chemicals .

Eigenschaften

IUPAC Name |

4-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMVGKQFVMTRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062129 | |

| Record name | Benzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-18-6 | |

| Record name | Benzenebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEBUTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNG4BJG1Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Preparation via Nucleophilic Substitution Using Isobutyronitrile and Aromatic Precursors

One established method involves the reaction of isobutyronitrile with aromatic compounds under basic catalysis to form phenyl butyronitriles. This process is notable for its relatively high yield and applicability to various substituted phenyl derivatives.

- Reactants: Isobutyronitrile and aromatic compounds with variable substituents (hydrogen or methyl groups).

- Catalysts: Sodium hydride or diisopropyl amide.

- Reaction Conditions: Temperature range of 90–130°C.

- Yield: Typically exceeds 65% for the target phenyl butyronitrile.

- Purification: The product can be isolated and characterized by gas-liquid chromatography (GLC), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

This method also finds application in producing phenyl butyronitriles for use in perfumed polymers and aroma-enhancing agents, indicating its industrial relevance.

Synthesis via Samarium-Promoted Reaction of Acrylonitrile and Benzoyl Chloride

Another synthetic route involves the use of samarium powder as a reducing agent to facilitate the formation of 4-aryl-4-oxobutyronitriles, which are structurally related to 4-Phenylbutyronitrile.

- Reactants: Acrylonitrile (4 mmol), benzoyl chloride (2 mmol), and samarium powder (1 mmol).

- Solvent: Freshly distilled dimethylformamide (DMF), 10 mL.

- Conditions: Room temperature under nitrogen atmosphere with magnetic stirring.

- Reaction Monitoring: Thin-layer chromatography (TLC).

- Workup: Quenching with dilute hydrochloric acid, ether extraction, washing with water and brine, drying over anhydrous sodium sulfate.

- Yield: Approximately 76% for methyl γ-oxo-benzenebutyronitrile, a close analog.

- Product Characteristics: Light yellow solid with melting point around 73–74°C.

This method is efficient and allows for the synthesis of γ-oxo derivatives that can be further transformed into this compound or related compounds.

Preparation of 3-Amino-2-hydroxy-4-phenylbutyronitrile Derivatives as Precursors

Although focusing on derivatives, this method provides insight into the preparation of intermediates closely related to this compound.

- Temperature Range: From -100°C to reflux temperature of the solvent, with a preferred range of -20 to 25°C for better selectivity.

- Selective Synthesis: Achieves high selectivity for (2S,3S) stereoisomers over (2R,3S).

- Purification: Organic layer washing with saturated saline, drying over anhydrous sodium sulfate, concentration under reduced pressure, followed by preparative thin-layer chromatography on silica gel.

- Yield: Approximately 82% for 3-N,N-dibenzylamino-2-hydroxy-4-phenylbutyronitrile.

- Isomer Separation: Achieved through silica gel column chromatography or recrystallization.

This method highlights the importance of reaction temperature and protective groups in controlling stereochemistry and purity, which can be critical in downstream synthesis involving this compound.

Comparative Summary Table of Preparation Methods

Research Findings and Analytical Data

- Spectroscopic Characterization: The products of these syntheses are commonly characterized by NMR, IR, and melting point analysis to confirm structure and purity.

- Reaction Monitoring: TLC and GLC are standard techniques used to monitor reaction progress and product formation.

- Purification Techniques: Silica gel chromatography (column and preparative thin-layer) and recrystallization are effective for isolating pure compounds and separating isomers.

- Temperature Control: Critical for stereoselectivity and yield optimization, especially in reactions involving sensitive intermediates.

- Catalyst Selection: The choice of base catalyst (e.g., sodium hydride vs. diisopropyl amide) influences reaction efficiency and product distribution.

Analyse Chemischer Reaktionen

Reduction Reactions

-

Hydrogenation: 4-Phenylbutyronitrile can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon, yielding 4-phenylbutylamine. The reaction is typically conducted under mild conditions, with temperatures around 25-30°C and atmospheric pressure.

-

Nickel-Catalyzed Reduction: Nickel catalysts can facilitate reductive cross-coupling reactions involving α-chloronitriles, where this compound is produced as a hydrodehalogenation product .

Ritter Reaction

The Ritter reaction involves the addition of nitriles to carbenium ions, generating α-aminoamides . In a study of the Ritter reaction, 4-bromo-4-phenylbutanenitrile was obtained at 71% yield when using this compound with KBF4 as an additive . The use of KF or CsF as additives can lead to the formation of γ-amino nitriles .

Conversion to 2-Hydroxy-4-phenylbutyric Acid Esters

This compound derivatives can be converted into 2-hydroxy-4-phenylbutyric acid esters through stereospecific synthesis methods . This process involves converting (R)-2-hydroxy-4-phenylbutyronitrile to the corresponding ester .

| Substrate | Conditions | Product | Yield | Purity (HPLC) |

|---|---|---|---|---|

| (R)-2-Hydroxy-4-phenylbutyronitrile | Ethanolic HCl (7-15% w/v), 75-80°C, 15 hrs | Ethyl 2-hydroxy-4-phenylbutyrate | 78-80% of theoretical | 98% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Phenylbutyronitrile has been investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of bioactive compounds. Its derivatives have shown promise in anticancer research.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives synthesized through various chemical reactions demonstrated significant cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Derivative A | MCF-7 | 15.2 |

| Derivative B | HeLa | 22.5 |

| Derivative C | A549 | 18.7 |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Reaction Mechanisms

One notable application is its use in nickel-catalyzed asymmetric reductive cross-coupling reactions, where it acts as a hydrodehalogenation product. This reaction pathway allows for the formation of more complex molecules with high selectivity and yield.

Table 2: Reaction Conditions and Yields

| Reaction Type | Solvent | Yield (%) |

|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Dioxane | 38 |

| Hydrodehalogenation | DMA | Trace |

Polymer Science

This compound is also utilized in polymer science as a monomer in the production of specialty polymers. Its incorporation into polymer chains can enhance mechanical properties and thermal stability.

Case Study: Polymer Synthesis

Research has shown that copolymerization involving this compound can lead to materials with improved characteristics suitable for various applications, including coatings and adhesives.

Table 3: Properties of Copolymers

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Copolymer A | 50 | 220 |

| Copolymer B | 65 | 250 |

Applications in Material Science

The compound's unique properties make it suitable for developing advanced materials such as sensors and electronic devices due to its favorable electrical characteristics.

Wirkmechanismus

Der Wirkungsmechanismus von P1025 beruht auf seiner Fähigkeit, die Adhäsion von Streptococcus mutans an Zahnoberflächen zu hemmen. Das Peptid bindet an das Adhäsin des Bakteriums und verhindert so die Anheftung an die pellikelüberzogenen Zahnoberflächen. Diese Hemmung reduziert die Bildung von Zahnbelag und damit die Entwicklung von Karies .

Vergleich Mit ähnlichen Verbindungen

3-Phenylpropionitrile (PPN, C₉H₉N)

- Structural Difference : Shorter aliphatic chain (3 carbons vs. 4 carbons).

- Synthetic Behavior :

- In reactions with allylic alcohols and HOSA (hydroxylamine-O-sulfonic acid), 4-phenylbutyronitrile and 3-phenylpropionitrile form a 1:1.3 ratio, reflecting competing steric and electronic effects in allylic carbocation intermediates .

- Yield : Combined yields of this compound and 3-phenylpropionitrile exceed 80% under optimized conditions .

- Enzymatic Activity :

Allyl Cyanide (C₃H₅CN)

- Reactivity in Hydrocyanation: Allylbenzene undergoes hydrocyanation to form this compound as a minor product (0.1–7% yield), while isomerization to propenylbenzene dominates (99.9% selectivity) under NiSO₄/NaCN catalysis . Catalyst-dependent selectivity: Dicyanide nickel complexes favor hydrocyanation, whereas monocyanide complexes promote isomerization .

β-Cyano-L-Alanine (β-CA, C₄H₆N₂O₂)

- aromatic nitriles .

Reaction Behavior and Byproduct Formation

- Hydrodehalogenation :

- Hydroxylation: MoOPH-mediated hydroxylation of this compound yields dihydrocinnamaldehyde cyanohydrin (57% yield), a pathway less efficient compared to hydroxylation of cyclic nitriles like 5-cyanonorbornene (35–40% yield) .

Physicochemical and Predictive QSAR Properties

Biologische Aktivität

4-Phenylbutyronitrile (4-PBN) is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological properties of 4-PBN, its mechanisms of action, and relevant studies highlighting its therapeutic potential.

- Chemical Formula : C₁₀H₁₁N

- Molecular Weight : 145.21 g/mol

- Boiling Point : 129–131 °C

- Density : 0.976 g/cm³

- CAS Number : 2046-18-6

4-PBN is believed to exert its biological effects through several mechanisms:

- Interaction with Biomolecules : The compound may interact with various enzymes and receptors, influencing biochemical pathways that are crucial for cellular functions.

- Antioxidant Activity : Preliminary studies suggest that 4-PBN possesses antioxidant properties, which can help mitigate oxidative stress in cells .

- Neuroprotective Effects : There is evidence indicating that 4-PBN may protect neuronal cells from damage caused by oxidative stress and inflammation, potentially useful in neurodegenerative diseases.

Antioxidant Properties

Research indicates that 4-PBN can scavenge free radicals and reduce oxidative damage in cells. This activity is particularly relevant in the context of neuroprotection, where oxidative stress plays a significant role in neuronal degeneration.

Neuroprotective Effects

A study highlighted the neuroprotective effects of 4-PBN in models of oxidative stress. The compound was shown to reduce cell death and improve survival rates in neuronal cultures exposed to harmful agents.

Anti-inflammatory Effects

4-PBN has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Study on Neuroprotection

In a controlled experiment involving cultured neuronal cells, treatment with 4-PBN resulted in a significant decrease in markers of oxidative stress and cell apoptosis compared to untreated controls. The study suggested that the mechanism involved the modulation of signaling pathways related to apoptosis and inflammation.

Antioxidant Efficacy Assessment

A series of assays were conducted to evaluate the antioxidant capacity of 4-PBN. Results demonstrated that at varying concentrations, the compound effectively reduced reactive oxygen species (ROS) levels in cell cultures, indicating its potential as an antioxidant agent .

Data Table: Summary of Biological Activities of this compound

Q & A

Q. What are the common synthetic routes for 4-phenylbutyronitrile, and how can reaction conditions be optimized?

- Methodological Answer : this compound (CAS: N/A) is synthesized via nucleophilic substitution reactions. A validated route involves reacting 3-bromo-1-phenylpropane with potassium cyanide (KCN) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (70–90°C) to yield this compound . Optimization includes monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (1:1.2 molar ratio of halide to KCN), and ensuring anhydrous conditions to avoid side hydrolysis. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can researchers characterize this compound, and what analytical techniques are critical for validation?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm nitrile group presence (δ ~120 ppm in C NMR) and aromatic protons (δ 7.2–7.5 ppm in H NMR). IR spectroscopy identifies the C≡N stretch (~2240 cm) .

- Chromatography : GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity (>98%) and detects impurities like unreacted precursors .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or strong bases to minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of this compound derivatives to tetralones?

- Methodological Answer : Hydrolysis of this compound to 4-phenylbutyric acid (via acid/base catalysis) precedes cyclization. Polyphosphoric acid (PPA) facilitates intramolecular Friedel-Crafts acylation, forming 1-tetralone. Computational studies (DFT) suggest the reaction proceeds through a planar transition state with partial positive charge localization on the carbonyl carbon . Kinetic monitoring (e.g., in situ FTIR) reveals rate dependence on acid strength and temperature (optimal: 80–100°C).

Q. How do structural modifications of this compound influence its biological activity, and how can researchers resolve contradictions in activity data?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Substituents on the phenyl ring (e.g., -F, -CF) enhance lipophilicity and bioavailability. For example, fluorinated analogs show improved antifungal activity compared to unmodified this compound .

- Data Contradictions : Discrepancies in biological assays (e.g., antimicrobial vs. neuroprotective effects) may arise from assay conditions (pH, cell lines) or impurity profiles. Validate findings via orthogonal assays (e.g., MIC testing for antimicrobial activity, SH-SY5Y cell models for neuroprotection) and cross-reference with PubChem bioactivity data .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-QTOF-MS : Detects impurities at ppm levels. Use a HILIC column for polar byproducts (e.g., hydrolysis products).

- Headspace GC-MS : Identifies volatile impurities (e.g., residual solvents).

- ICP-MS : Quantifies metal catalysts (e.g., Pd, Cu) from synthetic processes. Calibrate with certified reference materials .

Key Recommendations for Researchers

- Cross-Validate Data : Use PubChem and CAS Common Chemistry for structural/activity cross-referencing .

- Prioritize Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability.

- Address Contradictions : Perform meta-analyses of bioactivity data, accounting for assay heterogeneity .

Note: Avoid commercial sources like GLPBIO () and prioritize peer-reviewed journals or PubChem for authoritative data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.